5-Methoxy-2-(1H-pyrazol-5-yl)phenol is an organic compound characterized by a phenolic structure with a methoxy group and a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of tumor cell growth and a modulator of tubulin polymerization. The presence of both the pyrazole and phenolic groups suggests possible interactions with various biological targets, making it a subject of interest in drug discovery.
5-Methoxy-2-(1H-pyrazol-5-yl)phenol can be synthesized through various chemical reactions involving phenolic and pyrazole derivatives. It belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. The compound is cataloged under the CAS number 312310-33-1, and is available from chemical suppliers such as Sigma-Aldrich .
The synthesis of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol typically involves several steps:
In one reported synthesis, resorcinol was reacted with chloroacetonitrile in the presence of anhydrous zinc chloride and hydrochloric acid to generate an imine intermediate, which upon hydrolysis produced a chloromethyl ketone. This intermediate was then treated with sodium acetate to yield the desired pyrazole derivative .
The molecular formula of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol is CHNO. Its structure features:
The compound exhibits specific spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). For instance, in NMR analysis, the presence of distinct peaks corresponding to the methoxy protons and the hydroxyl proton can be observed .
5-Methoxy-2-(1H-pyrazol-5-yl)phenol can undergo various chemical reactions typical for phenolic compounds:
In studies involving similar compounds, it has been shown that modifications on the pyrazole ring can significantly alter biological activity, suggesting that careful tuning of substituents can optimize therapeutic effects .
The mechanism of action for 5-Methoxy-2-(1H-pyrazol-5-yl)phenol primarily involves its interaction with cellular targets such as tubulin. By inhibiting tubulin polymerization, it disrupts microtubule formation, which is essential for cell division. This disruption leads to apoptosis in cancer cells, highlighting its potential as an anticancer agent.
Studies have indicated that derivatives of this compound exhibit varying degrees of inhibitory activity against tumor cell lines, suggesting that structural modifications can enhance efficacy .
The compound exhibits typical reactivity associated with phenolic compounds, including:
Relevant data from spectral analyses confirm these properties, showcasing distinct absorption peaks corresponding to functional groups present in the molecule .
5-Methoxy-2-(1H-pyrazol-5-yl)phenol has potential applications in various scientific fields:
Research continues into optimizing its structure to enhance bioactivity and reduce potential side effects in therapeutic applications .
The pyrazole ring system—a five-membered heterocycle featuring two adjacent nitrogen atoms (molecular formula C₃H₄N₂)—represents a privileged scaffold in medicinal chemistry. Its significance stems from exceptional structural versatility, enabling broad chemical modifications that fine-tune pharmacokinetic and pharmacodynamic properties. Pyrazole-containing compounds exhibit diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, hypoglycemic, and notably, anticancer effects [3]. This adaptability arises from the scaffold’s ability to engage in hydrogen bonding, π-π stacking, and dipole-dipole interactions with biological targets, facilitating precise molecular recognition [3] [8].
Approximately 85% of all FDA-approved drugs incorporate heterocyclic moieties, with pyrazoles featuring prominently in several therapeutic classes [8]. Examples include celecoxib (a cyclooxygenase-2 inhibitor), the antipsychotic risperidone, and the antipyretic agent metamizole. The pyrazole nucleus contributes to these drugs' efficacy by enhancing target affinity and optimizing physicochemical properties such as solubility, metabolic stability, and membrane permeability [3]. In oncology, pyrazole derivatives demonstrate mechanistic diversity, acting as kinase inhibitors, tubulin modulators, and apoptosis inducers. This versatility positions pyrazole as a cornerstone in anticancer drug design, particularly for addressing complex resistance mechanisms in tumors [1] [3].
Table 1: Selected Pyrazole-Based Drugs and Their Therapeutic Applications
Drug Name | Therapeutic Category | Primary Biological Target |
---|---|---|
Celecoxib | Anti-inflammatory | Cyclooxygenase-2 (COX-2) |
Rimonabant | Anti-obesity (withdrawn) | Cannabinoid receptor CB1 |
Crizotinib | Anticancer (ALK inhibitor) | Anaplastic lymphoma kinase (ALK) |
Metamizole | Analgesic/Antipyretic | Cyclooxygenase (COX) pathway |
The physicochemical profile of the pyrazole scaffold enhances drug-likeness. Its weak basicity (pKb ~11.5) allows for pH-dependent solubility, while aromaticity contributes to metabolic stability. Furthermore, the presence of multiple substitution points (N1, C3, C4, C5) enables systematic derivatization to optimize bioactivity. For instance, 3,5-diarylpyrazole motifs are frequently explored for their antiproliferative effects, as seen in compounds targeting tubulin polymerization or overcoming multidrug resistance [1] [6]. The integration of pyrazole with phenolic systems—as in 5-Methoxy-2-(1H-pyrazol-5-yl)phenol—creates synergistic pharmacophores capable of enhanced target engagement through hydrogen bonding and antioxidant activity [4] [7].
The strategic fusion of phenolic and pyrazole pharmacophores emerged as a response to limitations in early anticancer therapies, particularly drug resistance and toxicity. Phenolic compounds, known for antioxidant properties and capacity to modulate redox signaling in cancer cells, synergize with pyrazole’s ability to disrupt enzymatic functions and cytoskeletal dynamics. This hybrid approach gained traction in the early 2000s with the synthesis and screening of "short heteroretinoids"—ionone-like derivatives featuring heterocyclic systems like pyrazole linked via ethenylic chains [1]. These compounds demonstrated promising pro-apoptotic activity, prompting deeper exploration of pyrazole-phenol hybrids.
A pivotal advancement occurred with the optimization of ionone-derived 1,5-pyrazoles. Researchers synthesized novel variants by modifying substituents at the pyrazole nitrogen or removing the cyclohexenyl/ethenylic components. This yielded potent antiproliferative agents, including 5-Methoxy-2-(1H-pyrazol-5-yl)phenol analogs such as EN12-2A (5-methoxy-2-(1-(pyridin-2-yl)-1H-pyrazol-5-yl)phenol) and EN7-2 (2-(5-(4-methoxyphenyl)-1H-pyrazol-1-yl)pyridine) [1]. These compounds exhibited low micromolar IC₅₀ values (half-maximal inhibitory concentration) across diverse cancer cell lines, including ovarian (A2780), colon (HCT-8), and lung (A549) carcinomas. Crucially, they retained efficacy in drug-resistant sublines, highlighting their potential to circumvent common resistance mechanisms.
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7